REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Br:12])=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:13]([OH:15])=[O:14])[C:3]=1[OH:16].C(O)(=O)C.[Sn].Cl>O>[Br:12][C:8]1[CH:7]=[C:6]2[C:11]([CH:2]=[C:3]([OH:16])[C:4]([C:13]([OH:15])=[O:14])=[CH:5]2)=[CH:10][CH:9]=1 |^3:20|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC2=CC(=CC=C12)Br)C(=O)O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 12 h
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
stirred to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water (200 ml*2)
|
Type
|
CUSTOM
|
Details
|
dried in an oven
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g | |
YIELD: PERCENTYIELD | 96.5% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |